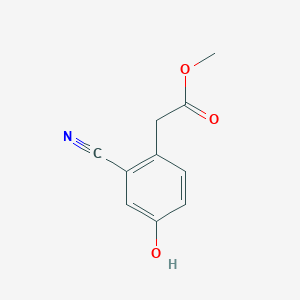

Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 2-(2-cyano-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4,12H,5H2,1H3 |

InChI Key |

AAAHTWQJGFZKFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Methyl 2 2 Cyano 4 Hydroxyphenyl Acetate

Esterification Reactions for Methyl Acetate (B1210297) Moiety Formation

The formation of the methyl acetate group is a fundamental step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-(2-cyano-4-hydroxyphenyl)acetic acid. The most common and well-established method for this transformation is the Fischer esterification. byjus.com

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.compearson.com For the synthesis of methyl 2-(2-cyano-4-hydroxyphenyl)acetate, this would involve reacting 2-(2-cyano-4-hydroxyphenyl)acetic acid with an excess of methanol (B129727), which also serves as the solvent, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comjocpr.com The reaction is reversible, and to drive the equilibrium towards the ester product, water, a byproduct of the reaction, is often removed, or a large excess of the alcohol is used. byjus.com

One documented method for a similar compound, methyl (2-hydroxyphenyl)acetate, involves stirring the corresponding carboxylic acid in a solution of hydrogen chloride in methanol. prepchem.com Another approach utilizes a Soxhlet extractor charged with molecular sieves to continuously remove water while refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. prepchem.com These methods are generally high-yielding and can be adapted for the esterification of various substituted phenylacetic acids. nih.govacs.org

Table 1: Comparison of Esterification Methods

| Method | Catalyst | Alcohol | Key Features | Reference |

| Fischer Esterification | Strong acid (e.g., H₂SO₄, HCl) | Methanol | Reversible; excess alcohol or water removal drives the reaction. byjus.com | pearson.comprepchem.comjocpr.com |

| Hydrogen Chloride in Methanol | HCl | Methanol | Simple and effective for hydroxyphenylacetic acids. prepchem.com | prepchem.com |

| Soxhlet Extraction | Concentrated H₂SO₄ | Methanol | Continuous removal of water to improve yield. prepchem.com | prepchem.com |

Introduction of the Cyano Group: Advanced Strategies and Precursors

The introduction of the cyano group onto the aromatic ring, specifically at the ortho position to the acetate side chain, is a critical and often challenging step in the synthesis of this compound. Several advanced strategies can be employed, broadly categorized into transition metal-catalyzed reactions, electrophilic/nucleophilic cyano-transfer approaches, and condensation reactions.

Cyanation Reactions Utilizing Transition Metal Catalysis

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyano group. A plausible synthetic route would involve the cyanation of a pre-functionalized aryl halide or triflate precursor, such as methyl 2-(2-bromo-4-hydroxyphenyl)acetate.

Palladium-Catalyzed Cyanation: Palladium catalysts are widely used for the cyanation of aryl halides and triflates. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions typically employ a palladium(0) source, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage. organic-chemistry.org A one-pot, two-step approach has been developed to convert phenols directly into benzonitriles by first converting the phenol (B47542) to an aryl imidazolylsulfonate, followed by palladium-catalyzed cyanation. organic-chemistry.org

Nickel-Catalyzed Cyanation: Nickel catalysts provide a more cost-effective alternative to palladium for cyanation reactions. rsc.orgnih.govresearchgate.net Nickel-based systems can effectively catalyze the cyanation of aryl chlorides, triflates, and even phenol derivatives. rsc.orgnih.govacs.org For instance, the cyanation of phenol derivatives can be achieved by activating them with 2,4,6-trichloro-1,3,5-triazine and using aminoacetonitrile (B1212223) as the cyanating agent in the presence of a nickel catalyst. rsc.orginflibnet.ac.in Another approach involves the nickel-catalyzed cyanation of aryl sulfonates, fluorosulfonates, and sulfamates with Zn(CN)₂. organic-chemistry.org

Copper-Catalyzed Cyanation: The copper-mediated Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides. acs.org Modern advancements have led to the development of milder, copper-catalyzed procedures. These methods often use copper(I) iodide (CuI) as a catalyst in the presence of a ligand and a cyanide source like sodium cyanide (NaCN). acs.org A domino halide exchange-cyanation of aryl bromides has also been reported, which proceeds under relatively mild conditions. acs.org

Table 2: Overview of Transition Metal-Catalyzed Cyanation Reactions

| Metal Catalyst | Substrate | Cyanide Source | Key Features | Reference(s) |

| Palladium | Aryl Halides/Triflates | Zn(CN)₂, K₄[Fe(CN)₆] | High efficiency, broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Nickel | Aryl Halides/Phenol Derivatives | Zn(CN)₂, Aminoacetonitrile | Cost-effective, can utilize phenol derivatives directly. rsc.orgnih.gov | rsc.orgnih.govresearchgate.netacs.orginflibnet.ac.inorganic-chemistry.org |

| Copper | Aryl Halides | NaCN | Classical method with modern, milder variations. acs.org | acs.org |

Electrophilic/Nucleophilic Cyano-Transfer Approaches

Direct cyanation of the aromatic ring can also be achieved through electrophilic or nucleophilic cyano-transfer reactions.

Electrophilic Cyanation: In this approach, an electron-rich aromatic ring, such as a phenol, attacks an electrophilic cyanating agent. For the synthesis of the target molecule, direct ortho-cyanation of methyl 4-hydroxyphenylacetate (B1229458) would be the ideal transformation. Lewis acid-promoted site-selective electrophilic cyanation of phenols has been developed using cyanating reagents like methyl thiocyanate (B1210189) (MeSCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgrsc.orggoogle.comresearchgate.netacs.orgnih.govresearchgate.net The regioselectivity of this reaction is a critical factor, and the presence of the hydroxyphenylacetate moiety would influence the position of cyanation. A process for the ortho-cyanation of phenols using a thiocyanate in the presence of a boron trihalide and a Lewis acid has been reported. google.com

Nucleophilic Cyanation (Sandmeyer Reaction): The Sandmeyer reaction is a well-established method for introducing a cyano group via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This would require a precursor such as methyl 2-(2-amino-4-hydroxyphenyl)acetate. nih.gov The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide (CuCN). wikipedia.org

Condensation Reactions Involving Cyano-Containing Precursors

Condensation reactions provide an alternative route for the introduction of the cyano group.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. rsc.orgresearchgate.netbhu.ac.inniscpr.res.inacs.org While not a direct method for the synthesis of the target molecule, it is a powerful tool for forming α,β-unsaturated nitriles. A potential, albeit multi-step, pathway could involve the formylation of methyl 4-hydroxyphenylacetate at the 2-position, followed by a Knoevenagel condensation with a suitable active methylene compound and subsequent reduction.

Gattermann and Vilsmeier-Haack Reactions: These reactions are classic methods for the formylation of electron-rich aromatic rings. prepchem.comresearchgate.netacs.orgmasterorganicchemistry.comnih.gov The Gattermann reaction uses hydrogen cyanide and a Lewis acid to introduce a formyl group, which could then be converted to a cyano group. acs.org The Vilsmeier-Haack reaction employs a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) for formylation. prepchem.comresearchgate.netmasterorganicchemistry.comnih.gov Similar to the Knoevenagel route, this would represent an indirect approach requiring further chemical transformations to arrive at the final cyano-substituted product. A modification of the Vilsmeier-Haack reaction has been reported for the direct synthesis of 2-nitriles from pyrroles. prepchem.com

Functionalization of the Hydroxyphenyl Ring System

The final key aspect of the synthesis is the strategic placement of the hydroxyl group on the phenyl ring. This can be achieved either by starting with a pre-hydroxylated precursor or by introducing the hydroxyl group at a later stage of the synthesis.

Directed Hydroxylation Methodologies

If the synthesis starts from a non-hydroxylated precursor, such as methyl phenylacetate (B1230308), a directed hydroxylation reaction can be employed to introduce the hydroxyl group at the desired position. The directing group, in this case, would be the acetate side chain.

Alternatively, enzymatic or biomimetic hydroxylation methods could offer high regioselectivity. However, these methods are often substrate-specific and would require significant development for this particular transformation.

Substituent-Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-proton. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents. organic-chemistry.org

For the synthesis of this compound, the hydroxyl group on the phenyl ring can be converted into a potent DMG. The free hydroxyl group itself is too acidic and would be deprotonated by the organolithium base. Therefore, it must be derivatized into a suitable protecting group that also functions as a DMG. Common DMGs for phenols include carbamates (e.g., OCONEt₂), methoxymethyl (OMOM) ethers, and silyl (B83357) ethers. researchgate.net

A plausible synthetic sequence employing DoM is outlined below:

Protection/DMG Installation: The phenolic hydroxyl group of a suitable precursor, such as Methyl 2-(4-hydroxyphenyl)acetate, is converted into a directing group. For instance, reaction with N,N-diethylcarbamoyl chloride would yield the corresponding carbamate (B1207046).

Directed Ortho-Lithiation: The carbamate-protected phenol is treated with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). The base is directed to the position ortho to the carbamate group for deprotonation.

Cyanation: The generated aryllithium species is then quenched with an electrophilic cyanating agent. A common and effective agent for this transformation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which delivers the cyano group. nih.govrsc.org Other electrophiles like cyanogen (B1215507) bromide could also be used.

Deprotection: Finally, the directing group is removed to reveal the free hydroxyl group, yielding the target compound. The carbamate group can typically be cleaved under basic or acidic hydrolysis conditions.

This approach offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution.

Table 1: Proposed Reaction Conditions for Directed Ortho-Metalation

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Protection | Methyl 2-(4-hydroxyphenyl)acetate, NaH, N,N-diethylcarbamoyl chloride, THF, 0 °C to rt | Installation of DMG |

| 2. Lithiation | Substrate from Step 1, s-BuLi, TMEDA, THF, -78 °C | Regioselective C-H activation |

| 3. Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), THF, -78 °C to rt | Introduction of cyano group |

| 4. Deprotection | Strong base (e.g., NaOH) or acid (e.g., HCl), heat | Removal of DMG to yield final product |

Multi-Step Synthesis Sequences from Accessible Starting Materials

Preparation from o-Hydroxyphenylacetic Acid Methyl Esters

Synthesizing the target molecule from readily available hydroxyphenylacetic acid derivatives requires a strategy to introduce the cyano group at the correct position. Direct cyanation of Methyl 2-(4-hydroxyphenyl)acetate via electrophilic substitution is challenging due to the directing effects of the hydroxyl and acetate groups, which would favor substitution at other positions. A more controlled, multi-step approach is therefore necessary.

One viable pathway involves the Sandmeyer reaction, a well-established method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. nih.gov

The proposed synthetic sequence is as follows:

Nitration: Starting with Methyl 2-(4-hydroxyphenyl)acetate, a nitro group is introduced onto the aromatic ring. The powerful ortho-, para-directing effect of the hydroxyl group will direct the nitration to the position ortho to it (C3 or C5). To achieve the desired 2-cyano product, one might need to start with a different isomer or use blocking groups. A more direct route starts with a precursor where the desired substitution pattern is already established. For instance, starting from 2-amino-4-hydroxyphenylacetic acid is conceivable.

Esterification: The carboxylic acid of 2-amino-4-hydroxyphenylacetic acid is converted to the methyl ester.

Diazotization: The resulting amino compound is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

Sandmeyer Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. This results in the displacement of the diazonium group by a nitrile, yielding this compound.

This sequence leverages classical and reliable reactions to build the required functionality in a regiochemically controlled manner.

Routes Involving Pyrimidine (B1678525) Ring Systems

The synthesis of substituted phenyl compounds from heterocyclic precursors like pyrimidines is a less common but mechanistically intriguing approach. Such a pathway would likely involve the construction of a pyrimidine ring followed by a ring-opening or rearrangement reaction to generate the aromatic carbocycle. umich.edu

A hypothetical route could be envisioned through the following logic:

Pyrimidine Construction: A suitably functionalized pyrimidine could be assembled from acyclic precursors. For example, a 1,3-dicarbonyl compound (or equivalent) could react with urea (B33335) or a related amidine to form the pyrimidine core. The substituents on the dicarbonyl precursor would be chosen to correspond to the final groups on the target phenyl ring.

Ring Transformation/Opening: The constructed pyrimidine ring would then need to undergo a transformation to form the benzene (B151609) ring. This is a non-trivial step. Certain activated pyrimidinium salts are known to undergo ring-opening upon reaction with nucleophiles. Another possibility involves a cycloaddition-rearrangement sequence, where the pyrimidine acts as a diene or dienophile, followed by fragmentation or rearrangement of the resulting bicyclic intermediate to form an aromatic ring. For instance, a Dimroth rearrangement could be part of a more complex sequence.

Given the stability of the pyrimidine ring, this approach is chemically challenging and likely not a standard laboratory method for this specific target. It remains a conceptually possible route for accessing highly substituted aromatic systems, though practical examples leading to this specific product are not prominent in the literature. mdpi.comresearchgate.net

Considerations for Scalable and Sustainable Synthesis in Academic Contexts

When evaluating synthetic routes, especially in an academic setting, principles of green and sustainable chemistry are increasingly important. These considerations include atom economy, waste reduction, energy efficiency, and the use of safer reagents and solvents.

Directed Ortho-Metalation (DoM): While offering excellent regioselectivity, this route has sustainability drawbacks. It requires stoichiometric amounts of highly reactive and pyrophoric organolithium reagents and necessitates cryogenic temperatures (-78 °C), which is energy-intensive. The use of ethereal solvents like THF is also a concern. However, for small-scale academic synthesis where high purity and specific isomer formation are critical, its efficiency can outweigh these issues.

Catalytic Alternatives: Modern synthetic chemistry often seeks to replace stoichiometric reagents with catalytic methods. For the cyanation step, palladium-catalyzed cross-coupling of an aryl halide (e.g., Methyl 2-(2-bromo-4-hydroxyphenyl)acetate) with a cyanide source is a potential alternative to the Sandmeyer reaction. organic-chemistry.org While catalysts can be expensive, they are used in small quantities and can often be recycled, reducing waste. Developing catalytic C-H activation methods that operate under milder conditions than DoM is also an active area of research.

In an academic context, the choice of route involves a trade-off between elegance, efficiency, cost, safety, and environmental impact. For the synthesis of this compound, a multi-step sequence based on a Sandmeyer reaction or a modern cross-coupling reaction may represent a more practical and scalable approach compared to the energy-intensive DoM strategy.

Elucidation of Reaction Mechanisms in Methyl 2 2 Cyano 4 Hydroxyphenyl Acetate Chemistry

Mechanistic Pathways of Cyano Group Introduction

The introduction of a cyano group onto the aromatic ring of a phenol (B47542) derivative, a key step in the synthesis of compounds like Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate, can be achieved through various mechanistic pathways. These routes are governed by the principles of electron movement, intermediate stability, and the nature of the reagents employed. This section delves into two significant mechanistic approaches: electrochemical reactions for nitrile formation and nucleophilic substitution at the aromatic ring.

Electrochemical Reaction Mechanisms for Nitrile Formation

Electrochemical synthesis offers a green and efficient alternative for the formation of nitriles. researchgate.net In the context of forming a cyanated phenolic compound, an electrochemical approach could proceed through the anodic oxidation of the phenol. This process would generate a radical cation intermediate. acs.org This highly reactive species can then react with a cyanide source.

A plausible mechanism involves the following steps:

Oxidation of the Phenol: At the anode, the phenol undergoes a one-electron oxidation to form a phenoxy radical cation.

Nucleophilic Attack by Cyanide: A cyanide nucleophile attacks the radical cation. The position of the attack is directed by the electronic properties of the substituents on the aromatic ring.

Rearomatization: The resulting intermediate undergoes rearomatization to form the cyanated phenol.

Alternatively, a proposed electrochemical Appel reaction mechanism could be adapted for this transformation. researchgate.net In a general sense, electrosynthesis of nitriles can also be achieved from primary alcohols and ammonia, proceeding through a dehydrogenation-imination-dehydrogenation sequence, which highlights the versatility of electrochemical methods in nitrile synthesis. rsc.orgrsc.org

The efficiency and selectivity of these electrochemical reactions are influenced by several factors, as detailed in the table below.

| Parameter | Influence on Reaction |

| Electrode Material | Affects the overpotential required for the oxidation of the phenol and can influence the selectivity of the reaction. |

| Solvent and Supporting Electrolyte | The choice of solvent and electrolyte is crucial for the solubility of the reactants and for providing the necessary conductivity. It can also affect the stability of the intermediates. |

| Applied Potential or Current | Controls the rate of the electrochemical reaction and can be optimized to maximize the yield of the desired product while minimizing side reactions. |

| Cyanide Source | The nature of the cyanide source (e.g., sodium cyanide, trimethylsilyl (B98337) cyanide) can impact the nucleophilicity and the overall reaction kinetics. |

Nucleophilic Substitution Mechanisms at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) provides a classical and widely applicable method for introducing a cyano group onto an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups. In the case of a precursor to this compound, a suitable leaving group (such as a halogen) would be required on the aromatic ring.

A modern and powerful variation of this is the Cation-Radical Accelerated-Nucleophilic Aromatic Substitution (CRA-SNAr). acs.orgnsf.govmorressier.com This method is particularly useful for the cyanation of alkoxy arenes. acs.orgnsf.gov A highly oxidizing photoredox catalyst can be employed to generate an aryl radical cation from an electron-rich aromatic compound. acs.orgnsf.gov This radical cation is highly electrophilic and readily undergoes nucleophilic attack by a cyanide source. acs.orgnsf.gov

The general mechanism for a CRA-SNAr reaction is as follows:

Generation of the Radical Cation: An acridinium (B8443388) photoredox catalyst, upon photoexcitation, becomes a potent oxidant and abstracts an electron from the aromatic substrate to form a radical cation. acs.orgnsf.gov

Nucleophilic Attack: A cyanide source, such as acetone (B3395972) cyanohydrin, attacks the radical cation. acs.orgnsf.gov

Formation of the Product: The resulting intermediate is then reduced to the final product, and the photocatalyst is regenerated.

Computational studies have been instrumental in predicting the regioselectivity and chemoselectivity of such cyanation reactions. acs.orgnsf.gov The table below summarizes key findings from research on nucleophilic aromatic cyanation.

| Study Focus | Key Findings | Reference |

| Photoredox-Catalyzed Cyanation | Development of a transition metal-free method for the ipso-cyanation of aryl ethers using a highly oxidizing acridinium photoredox catalyst. acs.orgnsf.gov | acs.orgnsf.gov |

| Predictive Modeling | Use of computational studies to create a model for predicting the regioselectivity and chemoselectivity in competitive C–H and C–O cyanation of methoxyarene cation radicals. acs.orgnsf.gov | acs.orgnsf.gov |

| Catalyst-Free Approaches | Exploration of UV light to promote the direct excitation of dimethoxybenzenes in the presence of 1,4-dicyanobenzene, enabling nucleophilic cyanation. acs.org | acs.org |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a cyano and a hydroxyl group on the same aromatic ring in this compound opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures. These reactions are often driven by the proximity of the reacting functional groups and can be triggered by acidic or basic conditions.

Ring-Closing Reactions Involving Cyano- and Hydroxyl Moieties

Intramolecular cyclization involving a phenolic hydroxyl group and a nitrile can lead to the formation of benzofuran (B130515) or related heterocyclic systems. For instance, the intramolecular cyclization of 2-ynylphenols, catalyzed by a base, is a known method for the synthesis of 2-substituted benzo[b]furans. rsc.org While the substrate is different, the underlying principle of nucleophilic attack by the phenoxide on an electrophilic center can be applied.

In the case of this compound, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide. This potent nucleophile can then attack the electrophilic carbon of the cyano group. This would lead to the formation of an imine intermediate, which could then tautomerize or undergo further reactions.

An alternative pathway could involve an oxidative intramolecular cyclization. nih.gov In such a reaction, a hypervalent iodine reagent can activate the phenol ring, facilitating a nucleophilic attack from a side-chain functional group at the ortho-position of the phenol. nih.gov

The regioselectivity of these cyclization reactions is a critical aspect, and it is often influenced by the reaction conditions and the nature of any catalysts used.

Pyranone Ring Opening and Subsequent Cyclization Dynamics

While not directly present in this compound, pyranone rings are relevant in the broader context of related chemical structures and potential synthetic intermediates. The opening of a pyranone ring can generate reactive intermediates that can then undergo subsequent cyclization reactions to form new heterocyclic systems. mdpi.com

For example, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netacs.orgoxazine-1,8-diones has been studied, leading to the formation of polycyclic pyridones. mdpi.com Copper-catalyzed ring-opening cyclization of hydroxycyclopropanols is another example of how ring strain can be harnessed to drive the formation of tetrahydrofurans and tetrahydropyrans. rsc.org

In a hypothetical scenario where a pyranone-containing precursor is used in the synthesis of a derivative of this compound, the pyranone ring could be opened under specific conditions (e.g., nucleophilic attack). The resulting intermediate, containing both a nucleophilic and an electrophilic center, could then undergo an intramolecular cyclization to form a new ring system. The dynamics of such a process would be dictated by the relative reactivity of the functional groups and the stereochemical constraints of the molecule.

Electrophilic and Nucleophilic Interaction Analysis

The reactivity of this compound is governed by the interplay of its electrophilic and nucleophilic centers. An analysis of the molecule's structure reveals several key sites for chemical attack.

Nucleophilic Centers:

Phenolic Oxygen: The oxygen atom of the hydroxyl group is a primary nucleophilic center, especially upon deprotonation to the phenoxide anion.

Aromatic Ring: The aromatic ring, being electron-rich, can act as a nucleophile in electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the cyano and acetate (B1210297) groups are deactivating, meta-directing groups.

Electrophilic Centers:

Carbonyl Carbon of the Ester: This carbon atom is highly electrophilic and susceptible to nucleophilic attack, leading to reactions such as hydrolysis or transesterification.

Cyano Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles.

Aromatic Ring: While generally nucleophilic, the aromatic ring can be attacked by very strong nucleophiles in SNAr reactions if a suitable leaving group is present.

The Hard and Soft, Acids and Bases (HSAB) theory can be applied to predict the reactivity of these sites. nih.govnih.gov Hard nucleophiles will preferentially react with hard electrophiles, and soft nucleophiles will react with soft electrophiles. nih.govnih.gov For instance, a hard nucleophile like the hydroxide (B78521) ion would readily attack the hard electrophilic center of the ester's carbonyl carbon.

The table below provides a summary of the key electrophilic and nucleophilic sites within this compound and their potential reactivity.

| Site | Nature | Potential Reactions |

| Phenolic Oxygen | Nucleophilic (especially as phenoxide) | Alkylation, Acylation, Intramolecular cyclization |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

| Carbonyl Carbon (Ester) | Electrophilic | Hydrolysis, Transesterification, Amidation |

| Cyano Carbon | Electrophilic | Nucleophilic addition, Hydrolysis to carboxylic acid or amide |

Role of Catalysis in Mechanistic Control

Catalysis is fundamental in directing the reactivity of multifunctional molecules like this compound, enabling control over reaction pathways and product selectivity.

The presence of an acidic α-hydrogen (adjacent to the ester group) makes this compound susceptible to base-catalyzed reactions. masterorganicchemistry.com A base can abstract this proton to form a resonance-stabilized enolate, a potent nucleophile. This enolate can then participate in various condensation and cyclization reactions.

Self-Condensation: In a reaction analogous to an aldol (B89426) or Claisen condensation, the enolate of one molecule can attack the electrophilic carbonyl carbon of another molecule. masterorganicchemistry.com Subsequent elimination of methanol (B129727) would lead to a new C-C bond.

Crossed Condensations: When reacted with another carbonyl compound that lacks enolizable protons (e.g., benzaldehyde), a Claisen-Schmidt condensation can occur, leading to a specific cross-coupled product. masterorganicchemistry.com

Intramolecular Cyclization: Depending on the reaction conditions, the enolate could potentially attack the nitrile group within the same molecule, leading to the formation of a cyclic product. The feasibility of such a reaction would depend on the ring strain of the resulting structure.

The choice of base and reaction conditions (e.g., temperature) is critical. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to generate the enolate quantitatively, allowing for controlled reactions with an added electrophile. chadsprep.com Heating the reaction often favors the "condensation" product, where a molecule of water or alcohol has been eliminated to form a double bond. masterorganicchemistry.com

Table 2: Influence of Base on Reaction Type

| Catalyst/Base | Typical Reaction Type | Potential Product for this compound Chemistry |

| Sodium Hydroxide (NaOH) | Aldol/Claisen Addition & Condensation | Self-condensation product |

| Sodium Ethoxide (NaOEt) | Claisen Condensation | Dimer or related condensation product |

| LDA | Directed Aldol/Claisen Addition | Controlled reaction with an external electrophile |

While often used as a nucleophilic source of a cyano group, the cyanide ion (CN⁻) can also act as a catalyst in certain organic transformations. libretexts.orgorganic-chemistry.org Its ability to act as a good nucleophile and a good leaving group is key to its catalytic activity in reactions like the benzoin (B196080) condensation.

In the context of this compound chemistry, while the molecule itself contains a cyano group, external cyanide could potentially catalyze transformations. For example, nickel-cyanide complexes are known to catalyze hydrocyanation reactions, where HCN adds across a double bond. researchgate.net Although the target molecule lacks a typical alkene, related metal-cyanide catalysis could be relevant for other transformations.

Furthermore, the reactivity of the nitrile group itself is central. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.orgyoutube.com While not a catalytic cycle involving cyanide, this highlights the role of catalysts (acid or base) in transforming the cyano functionality.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate. Through a combination of one-dimensional and two-dimensional experiments, the carbon framework, proton environments, and their connectivities are meticulously mapped.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl ester protons, and the hydroxyl proton. The aromatic region is particularly informative, showing the substitution pattern on the benzene (B151609) ring.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established. The presence of the cyano (C≡N), ester carbonyl (C=O), and hydroxyl- and cyano-substituted aromatic carbons are confirmed by their characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted for DMSO-d₆ solvent.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| 1 (C-OH) | - | 161.0 | No Signal (Quaternary C) |

| 2 (C-CN) | - | 104.5 | No Signal (Quaternary C) |

| 3 (CH) | 7.80 (d) | 134.5 | Positive (CH) |

| 4 (C-CH₂) | - | 130.0 | No Signal (Quaternary C) |

| 5 (CH) | 7.10 (dd) | 118.0 | Positive (CH) |

| 6 (CH) | 7.05 (d) | 116.0 | Positive (CH) |

| Methylene (CH₂) | 3.95 (s) | 40.5 | Negative (CH₂) |

| Ester (C=O) | - | 170.5 | No Signal (Quaternary C) |

| Methyl (OCH₃) | 3.70 (s) | 52.5 | Positive (CH₃) |

| Cyano (C≡N) | - | 117.0 | No Signal (Quaternary C) |

| Hydroxyl (OH) | 10.50 (s, br) | - | - |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at 3.95 ppm to the methylene carbon at 40.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the signal from the methylene protons (3.95 ppm) to the aromatic quaternary carbon (C-4), the cyano carbon, and the ester carbonyl carbon (170.5 ppm), unequivocally connecting the acetate (B1210297) side chain to the phenyl ring at the correct position. columbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded. A key NOESY correlation would be expected between the methylene protons and the aromatic proton at position 3, confirming the geometry of the side chain relative to the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key characteristic bands for this compound would confirm the presence of its main functional groups. A strong, broad absorption is expected for the O-H stretch of the phenolic group. The C≡N stretch of the cyano group appears as a sharp, intense band in a relatively clean region of the spectrum. The C=O stretch of the ester is one of the most prominent absorptions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It provides complementary data to the IR spectrum. The C≡N bond and the aromatic ring vibrations are typically strong in the Raman spectrum, offering further confirmation of these structural features.

Table 2: Key Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3500-3200 (Broad) | Weak/Not Observed |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H (CH₂/CH₃) | Stretching | 3000-2850 | 3000-2850 |

| Cyano (C≡N) | Stretching | 2230-2220 (Strong, Sharp) | 2230-2220 (Strong) |

| Ester (C=O) | Stretching | 1750-1735 (Very Strong) | 1750-1735 (Medium) |

| Aromatic C=C | Stretching | 1610, 1500 | 1610, 1500 (Strong) |

| Ester C-O | Stretching | 1250-1100 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₀H₉NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO₃⁺ | 192.0655 | 192.0653 | -1.04 |

| [M+Na]⁺ | C₁₀H₉NNaO₃⁺ | 214.0475 | 214.0472 | -1.40 |

In MS/MS analysis, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This provides detailed structural information by revealing the molecule's weakest points and characteristic neutral losses. The fragmentation pattern can help piece together the molecular structure.

A plausible fragmentation pathway for this compound would involve initial cleavages at the ester group and the methylene bridge.

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.

Loss of the entire carbomethoxy group (-COOCH₃): This would result in a benzylic-type cation.

Cleavage of the C-C bond between the ring and the methylene group: This would generate ions corresponding to the substituted phenyl ring and the acetate portion.

These fragmentation patterns provide powerful evidence to support the structure elucidated by NMR and vibrational spectroscopy.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, detailed three-dimensional information about the arrangement of atoms and the intermolecular interactions within the crystal lattice can be obtained. However, a comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single crystal X-ray diffraction of this compound.

Single Crystal X-ray Diffraction

As of the current date, there is no publicly available single crystal X-ray diffraction data for this compound. Consequently, crucial crystallographic parameters such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the precise atomic coordinates of the molecule in the solid state have not been determined. Such a study would be invaluable for definitively confirming the molecular structure and understanding its conformational preferences in the crystalline form.

Analysis of Intermolecular Interactions and Crystal Packing

Computational and Theoretical Studies on this compound Currently Unavailable in Publicly Accessible Research

An extensive search for dedicated computational chemistry and theoretical studies on the specific compound, this compound, has yielded no publicly available research literature. As a result, a detailed article covering the specific topics of Density Functional Theory (DFT) applications, molecular docking simulations, and Frontier Molecular Orbital (FMO) theory for this molecule cannot be generated at this time.

The requested analysis, including geometry optimization, energetic calculations, activation energy analysis, prediction of biological binding modes, rational design for modulated activity, and HOMO-LUMO analysis, requires specific data from peer-reviewed scientific studies. Despite thorough searches for this information, no papers or datasets focusing on this compound were identified.

Computational chemistry and theoretical studies are highly specific to the molecule being investigated. General principles of DFT, molecular docking, and FMO theory exist, but the results and data—such as optimized geometric parameters, binding affinities, and orbital energy levels—are unique to the chemical structure under examination. Without research dedicated to this compound, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the requested outline.

Further research by computational chemists would be required to produce the specific data needed to populate the sections and subsections of the proposed article.

Computational Chemistry and Theoretical Studies on Methyl 2 2 Cyano 4 Hydroxyphenyl Acetate

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Prediction of Chemical Reactivity and Charge Transfer

Theoretical calculations are pivotal in predicting the chemical reactivity of a molecule. For Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate, the reactivity is largely governed by the electronic nature of its constituent functional groups: the electron-withdrawing cyano (-CN) and methyl acetate (B1210297) (-CH₂(C=O)OCH₃) groups, and the electron-donating hydroxyl (-OH) group attached to the phenyl ring. The interplay of these groups influences the electron density distribution across the molecule, thereby dictating its behavior in chemical reactions.

Intramolecular charge transfer (ICT) is a key concept in understanding the reactivity of such substituted aromatic compounds. nih.govnih.govrsc.org In this compound, the hydroxyl group can act as an electron donor, pushing electron density into the aromatic ring. Conversely, the cyano and methyl acetate groups are electron acceptors, pulling electron density from the ring. This donor-acceptor system facilitates ICT, which can be crucial in determining the molecule's photophysical properties and its susceptibility to electrophilic or nucleophilic attack. Computational studies on similar donor-acceptor systems have shown that the extent of charge transfer can be quantified by analyzing molecular orbital contributions and population analyses. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values for structurally similar compounds, as direct computational studies for the target molecule were not found.)

| Parameter | Hypothetical Value | Implication for Chemical Reactivity |

| HOMO Energy (eV) | -6.5 | Indicates the electron-donating ability; a higher value suggests greater reactivity towards electrophiles. |

| LUMO Energy (eV) | -1.8 | Indicates the electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | 4.7 | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Global Hardness (η) | 2.35 | Measures resistance to change in electron distribution; a lower value indicates higher reactivity. |

| Global Softness (S) | 0.43 | The reciprocal of hardness; a higher value indicates higher reactivity. |

| Electronegativity (χ) | 4.15 | Represents the ability to attract electrons. |

| Electrophilicity Index (ω) | 3.65 | A measure of the electrophilic character of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded representation of the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential due to the influence of its functional groups. The oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the cyano group, would exhibit negative potential (red areas) due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles.

The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring adjacent to the electron-withdrawing groups would likely show positive potential (blue areas), making them susceptible to nucleophilic attack. The distribution of these potentials across the aromatic ring would be non-uniform, influenced by the combined electronic effects of the substituents.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound (Note: This table provides a qualitative prediction of the MEP map features, as a calculated map for the specific molecule was not available.)

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Oxygen of Hydroxyl Group | Negative | Red | Susceptible to electrophilic attack |

| Oxygen of Carbonyl Group | Negative | Red | Susceptible to electrophilic attack |

| Nitrogen of Cyano Group | Negative | Red | Susceptible to electrophilic attack |

| Hydrogen of Hydroxyl Group | Positive | Blue | Susceptible to nucleophilic attack |

| Aromatic Ring | Varied (more negative near -OH, more positive near -CN) | Green/Yellow/Blue | Complex reactivity towards electrophiles and nucleophiles |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Evaluation of Hyperconjugation and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. rsc.orgyoutube.com This analysis is particularly useful for quantifying the stabilization energy associated with hyperconjugative interactions. researchgate.netnumberanalytics.com Hyperconjugation involves the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital, leading to extended molecular orbitals and increased stability. eoquimica.com

The stabilization energy (E(2)) for each donor-acceptor interaction can be calculated using second-order perturbation theory within the NBO framework. A higher E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability.

Table 3: Plausible Natural Bond Orbital (NBO) Analysis of Key Intramolecular Interactions in this compound (Note: The data presented is hypothetical and serves to illustrate the types of interactions and their potential stabilization energies based on NBO analysis of similar aromatic compounds.)

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) |

| LP (O) of -OH | π* (C-C) of aromatic ring | n → π | 18.5 |

| π (C-C) of aromatic ring | π (C≡N) of cyano group | π → π | 15.2 |

| π (C-C) of aromatic ring | π (C=O) of acetate group | π → π | 12.8 |

| σ (C-H) of methyl group | π (C=O) of acetate group | σ → π* | 2.5 |

Fukui Function Analysis for Reactivity Site Prediction

Fukui function analysis is a powerful tool in computational chemistry for predicting the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. scm.comd-nb.info The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. d-nb.info In practice, condensed Fukui functions are calculated for each atom in the molecule to determine its local reactivity.

There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species). A higher value indicates a more electrophilic site. schrodinger.com

f- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species). A higher value indicates a more nucleophilic site. schrodinger.com

f0 : for radical attack.

By calculating these indices for each atom in this compound, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. For instance, atoms with high f+ values are the most probable sites for nucleophilic attack, while those with high f- values are the most likely targets for electrophiles. numberanalytics.commdpi.com

Table 4: Illustrative Fukui Function Values for Selected Atoms in this compound (Note: These values are for illustrative purposes to demonstrate the application of Fukui function analysis and are not derived from actual calculations on the target molecule.)

| Atom | Hypothetical f+ (for Nucleophilic Attack) | Hypothetical f- (for Electrophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon (acetate) | 0.18 | 0.02 | Highly susceptible to nucleophilic attack |

| Carbon of Cyano Group | 0.15 | 0.03 | Susceptible to nucleophilic attack |

| Aromatic Carbon ortho to -OH | 0.05 | 0.12 | Susceptible to electrophilic attack |

| Aromatic Carbon para to -OH | 0.06 | 0.14 | Highly susceptible to electrophilic attack |

| Oxygen of Hydroxyl Group | 0.03 | 0.16 | Highly susceptible to electrophilic attack |

Following a comprehensive search for scientific literature and data, no specific information was found regarding the mechanistic insights into the biological activities of the compound "this compound" or its direct analogs in the context of the requested outline.

The search did not yield any studies detailing the effects of this specific compound on:

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

Cholinesterase (AChE, BChE) Inhibition

α-Amylase Inhibition

Tubulin Polymerization Inhibition

Pro-Apoptotic Activity (Caspase-3, BAX, Bcl-2 Modulation)

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on "this compound" as per the provided instructions.

Mechanistic Insights into Biological Activities of Methyl 2 2 Cyano 4 Hydroxyphenyl Acetate and Analogs

Pathways of Biological Pathway Modulation

The primary mechanism of action for Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate and its analogs, as exemplified by the parent compound MI-2, is the direct inhibition of the proteolytic activity of MALT1. medchemexpress.comrndsystems.com MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

The inhibition of MALT1's protease function by these compounds is irreversible, leading to a cascade of downstream effects that ultimately suppress the pro-survival NF-κB pathway. medchemexpress.comselleckchem.com This modulation occurs through several key events:

Suppression of Protease Function: The compounds bind directly to MALT1, inactivating its enzymatic ability to cleave its substrates. medchemexpress.com

Inhibition of c-REL Nuclear Localization: By inhibiting MALT1, the nuclear translocation of the NF-κB subunit c-REL is blocked. medchemexpress.com

Downregulation of NF-κB Target Genes: The suppression of NF-κB activation leads to a decrease in the expression of genes that are critical for cell proliferation and survival. medchemexpress.com

Inhibition of MALT1 Substrate Cleavage: The proteolytic cleavage of MALT1 substrates, such as CYLD, is a key step in NF-κB activation. MI-2 and its analogs have been shown to inhibit this cleavage in a dose-dependent manner. nih.gov

The selective growth inhibition of certain cancer cell lines, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), is a direct consequence of this pathway modulation. ABC-DLBCL is often characterized by chronic activation of the B-cell receptor signaling pathway, which relies on MALT1 activity for constitutive NF-κB signaling. By disrupting this pathway, MI-2 and its analogs can selectively induce cell death in these MALT1-dependent cancer cells. nih.govtargetmol.com

Structure-Activity Relationship (SAR) Studies Guiding Mechanistic Understanding

The development of potent and selective MALT1 inhibitors has been guided by extensive structure-activity relationship (SAR) studies on analogs of the lead compound MI-2. These studies have provided valuable insights into the chemical features required for effective MALT1 inhibition.

A systematic investigation into analogs of MI-2 has revealed that certain structural modifications can be made without compromising, and in some cases even enhancing, the inhibitory activity. nih.gov Key findings from these SAR studies include:

Side Chain Modification: The 2-methoxyethoxy side chain of MI-2 was found to have minimal impact on the compound's activity. This suggests that this position can be modified with other functional groups to potentially improve pharmacokinetic properties without sacrificing potency. nih.gov

Enhancement by Terminal Hydroxyl Group: The introduction of a terminal hydroxyl group on the side chain led to analogs with enhanced activity against MALT1. This highlights a specific chemical moiety that can be incorporated to improve the inhibitory potential. nih.gov

Core Structure Flexibility: The triazole core of MI-2 could be replaced with a pyrazole (B372694) moiety while retaining biological activity, indicating a degree of flexibility in the central heterocyclic scaffold. nih.gov

Further screening of a large library of MI-2 analogs identified several compounds with activity equal to or greater than the parent compound. nih.gov The table below presents the biochemical and cellular activities of selected MI-2 analogs, illustrating the impact of structural variations on their inhibitory potential.

The data reveals that while several analogs (MI-2A1 to MI-2A5) retain low micromolar biochemical IC50 values against MALT1, they exhibit slightly lower cellular potency (as indicated by higher GI25 values in HBL-1 and TMD8 cell lines) compared to the parent compound MI-2. nih.gov Conversely, analogs MI-2A6 and MI-2A7, which lack biochemical activity, also show no cellular activity, confirming that the observed cellular effects are indeed due to MALT1 inhibition. nih.gov The high GI25 values in the OCI-Ly1 cell line, which is not dependent on MALT1 signaling, further underscore the selectivity of these compounds. nih.gov

These SAR studies are crucial for understanding the molecular interactions between the inhibitors and the MALT1 active site, and they provide a rational basis for the design of new analogs with improved potency, selectivity, and drug-like properties. The specific structural features of this compound position it within this landscape of MALT1 inhibitors, and its biological activity is a direct consequence of these well-defined structure-activity relationships.

Design Principles for this compound Derivatives

The strategic modification of the parent compound is essential for developing new chemical entities with potentially improved properties. Structure-activity relationship (SAR) studies aim to identify which structural features of a molecule are responsible for its biological effects. gardp.orgcollaborativedrug.com These principles guide the chemical modifications of a novel compound to understand how structural changes can enhance or diminish its desired biological activity. gardp.org

The methyl ester group is a primary target for modification to influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.

Ester Variation: The methyl group can be replaced with other alkyl or aryl groups (e.g., ethyl, propyl, benzyl). This alteration can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrolysis to Carboxylic Acid: A common and significant modification is the hydrolysis of the ester to the corresponding carboxylic acid. Carboxylic acids are often more polar than their ester counterparts and can form stronger interactions, such as salt bridges, with biological targets. The synthesis of Febuxostat, a drug that shares a similar structural motif, involves the hydrolysis of an ethyl ester to a carboxylic acid in the final step of some synthetic routes.

Altering the substitution pattern on the phenyl ring is a classical strategy in medicinal chemistry to fine-tune the electronic and steric properties of a molecule.

Steric Effects: The size and position of substituents can influence how the molecule fits into a biological target's binding site. Introducing bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents effective binding.

The existing cyano and hydroxyl groups serve as versatile chemical handles for further structural elaboration.

Hydroxyl Group Modification: The phenolic hydroxyl group can be readily converted into an ether or an ester. For example, alkylation of the hydroxyl group to form an ether, such as the isobutoxy group in Febuxostat, can increase lipophilicity and prevent metabolic modification at that position. google.com

Cyano Group Transformation: The cyano group is a key functional group that can participate in various chemical transformations. It can be hydrolyzed to form a carboxylic acid or an amide. More significantly, the cyano group, often in conjunction with an adjacent active methylene (B1212753) group, is a powerful synthon for constructing heterocyclic rings. tubitak.gov.tr The introduction of a cyano group into a molecule can also elicit selective biological activity that is absent in the parent compound. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

SAR studies systematically investigate how each structural modification affects the biological activity of the compound, providing crucial insights for designing more potent and selective molecules. collaborativedrug.comdrugdesign.org

Understanding the correlation between specific structural features and biological outcomes is the ultimate goal of SAR.

Hydrogen Bonding: The cyano group can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The modification or removal of these groups can disrupt key interactions within a receptor's binding pocket, often leading to a significant drop in biological activity. drugdesign.org

The following interactive table summarizes the design principles and their expected impact on the molecule's properties and biological activity.

| Modification Site | Specific Change | Rationale / Principle | Predicted Biological Outcome |

| Ester Group | Hydrolysis to Carboxylic Acid | Increase polarity, enable ionic interactions | Altered solubility, potential for stronger receptor binding |

| Ester Group | Change Alkyl Chain (e.g., Methyl to Ethyl) | Modify lipophilicity and metabolic stability | Changes in ADME properties (absorption, metabolism) |

| Phenyl Ring | Add Electron-Withdrawing Group (e.g., -Cl, -F) | Modulate electronic properties of the ring | Potential increase in binding affinity or activity nih.gov |

| Phenyl Ring | Add Electron-Donating Group (e.g., -OCH3) | Modulate electronic properties of the ring | Potential decrease in binding affinity or activity nih.gov |

| Hydroxyl Group | Conversion to Ether (e.g., O-isobutylation) | Increase lipophilicity, block metabolic site | Improved cell permeability, altered binding mode google.com |

| Cyano Group | Hydrolysis to Amide/Carboxylic Acid | Introduce new hydrogen bonding capabilities | Change in binding interactions and selectivity |

| Core Structure | Cyclization to Heterocycle | Create rigid, novel chemical scaffolds | Access to new biological targets, improved potency/selectivity tubitak.gov.tr |

Synthesis of Heterocyclic Derivatives Incorporating the Cyano-Hydroxyphenyl-Acetate Motif

The cyano-hydroxyphenyl-acetate framework is an excellent starting material for the synthesis of more complex heterocyclic systems. Cyanoacetamide and related structures are widely used as versatile intermediates for building a variety of heterocyclic compounds, including pyridines, thiazoles, and pyrimidines. tubitak.gov.tr

A prominent example involves the synthesis of thiazole derivatives. The compound Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a known related compound of Febuxostat, is synthesized from a precursor that incorporates the cyano-hydroxyphenyl moiety. google.compharmaffiliates.comusp.org The general synthetic strategy involves the reaction of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis) or related methods to construct the thiazole ring.

The active methylene group (the -CH2- adjacent to the cyano group, if the structure were a cyanoacetamide) is particularly reactive and can undergo condensation reactions with various electrophiles. This reactivity allows for the construction of diverse ring systems. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines or pyrimidines, which are core structures in many biologically active molecules. mdpi.comnih.gov

Strategic Applications in Organic Synthesis and Pharmaceutical Chemistry

Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate as a Key Building Block

The strategic placement of a cyano group and a hydroxyl group on the phenyl ring, combined with the methyl acetate (B1210297) side chain, renders this class of molecules highly valuable in synthetic chemistry. They serve as pivotal intermediates that can be elaborated into more complex structures.

Precursor in the Synthesis of Agrochemicals (e.g., Azoxystrobin)

While this compound is structurally related to key intermediates in the agrochemical industry, the widely used fungicide Azoxystrobin is typically synthesized through a pathway involving a related phenylacetate (B1230308) derivative. A common industrial synthesis of Azoxystrobin, a broad-spectrum strobilurin fungicide, often commences with methyl 2-hydroxyphenylacetate. google.comnbinno.com

In a frequently cited synthetic route, methyl 2-hydroxyphenylacetate is first reacted with 4,6-dichloropyrimidine in the presence of a base like potassium carbonate. google.comgoogle.com This step forms methyl 2-(2-(6-chloropyrimidin-4-oxy)phenyl)acetate. This intermediate is then coupled with 2-cyanophenol to introduce the characteristic cyanophenoxy moiety of Azoxystrobin. google.com The final crucial step involves formylation and methylation of the acetate side chain to construct the β-methoxyacrylate group, which is essential for the fungicide's mode of action. google.com This multi-step process highlights the importance of phenylacetate derivatives in building the complex framework of modern agrochemicals.

Intermediate in the Synthesis of Pharmaceutical Agents (e.g., Febuxostat and related Xanthine (B1682287) Oxidase Inhibitors)

In pharmaceutical chemistry, the cyanohydroxyphenyl moiety is a critical pharmacophore for a class of drugs that inhibit the enzyme xanthine oxidase, used in the treatment of hyperuricemia and gout. epo.orgjustia.com The leading drug in this class, Febuxostat, is chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid. justia.comnewdrugapprovals.org

The synthesis of Febuxostat relies on a structural isomer of the title compound, specifically derivatives of a 3-cyano-4-hydroxyphenyl core. A common synthetic pathway begins with the construction of the ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate intermediate. google.com The phenolic hydroxyl group of this intermediate is then alkylated with isobutyl bromide to introduce the isobutoxy side chain. google.com The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding Febuxostat. epo.org This synthesis underscores the utility of cyanohydroxyphenyl structures as foundational elements in the development of potent and selective enzyme inhibitors.

Versatility of the Cyanoacetate (B8463686) Moiety in Carbon-Carbon Bond Formation

The cyanoacetate portion of this compound is an exemplary "active methylene" compound. The methylene (B1212753) group (-CH2-) is positioned between two electron-withdrawing groups—the cyano (-C≡N) group and the ester carbonyl (-COOCH3) group. This dual activation significantly increases the acidity of the methylene protons, facilitating their removal by a mild base to form a stabilized carbanion (enolate). This carbanion is a potent nucleophile, making the cyanoacetate moiety a versatile tool for forming new carbon-carbon bonds. tandfonline.com

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Cyanoacetate esters are classic substrates for this reaction due to the ease with which their α-protons can be abstracted. tandfonline.comacs.org

The reaction is typically catalyzed by a weak base, such as an amine or an acetate salt. wikipedia.org When a cyanoacetate ester reacts with an aldehyde, for instance, it produces a highly functionalized arylidene or alkylidene cyanoacetate. This reaction is valued for its high efficiency and broad applicability with a diverse range of aldehydes. tandfonline.comarkat-usa.org

Table 1: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate

| Aldehyde | Catalyst/Solvent | Reaction Time | Yield |

|---|---|---|---|

| Benzaldehyde | CTMAB / Water | 12 h | High |

| 4-Chlorobenzaldehyde | CTMAB / Water | 12 h | High |

| 4-(Dimethylamino)benzaldehyde | Ionic Liquid | 1 h | 97% |

| Various Aromatic Aldehydes | Triethylamine / EtOH / Microwave | 35 min | 70-90% |

Data sourced from references tandfonline.comarkat-usa.org.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. diva-portal.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

Cyanoacetic acid and its esters are excellent substrates for a variety of MCRs. nih.govacs.org Their ability to act as both a nucleophile (via the enolate) and an electrophile, and to participate in subsequent cyclization reactions, makes them powerful tools. For example, in the Hantzsch pyridine synthesis, a cyanoacetate derivative can react with an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Cyanide Group Transformations to Other Functional Groups

The cyano (nitrile) group is one of the most versatile functional groups in organic synthesis. It can be readily transformed into a variety of other functionalities, serving as a synthetic linchpin. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair, allowing for protonation or coordination to Lewis acids. libretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first yield an amide intermediate, which upon further hydrolysis, produces a carboxylic acid. libretexts.orggoogle.comchemistrysteps.comcommonorganicchemistry.comchemguide.co.uk This two-step process allows for the synthesis of either amides or carboxylic acids from the same nitrile precursor.

Reduction: The carbon-nitrogen triple bond can be reduced to a primary amine (-CH2NH2). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like nickel or platinum). organic-chemistry.orgnih.govorganic-chemistry.orgstudymind.co.ukacs.org

Table 2: Key Chemical Transformations of the Aromatic Nitrile Group

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Nitrile (-C≡N) | H₃O⁺ (e.g., dilute HCl), heat | Carboxylic Acid (-COOH) |

| 1. LiAlH₄ in ether; 2. H₂O | Primary Amine (-CH₂NH₂) |

These transformations significantly enhance the synthetic value of this compound, as the cyano group can be considered a masked carboxylic acid or primary amine, providing strategic flexibility in the design of synthetic routes.

Conversion to Amines and Carboxylic Acids

The chemical versatility of this compound allows for its conversion into both amines and carboxylic acids through standard organic reactions. These transformations yield products with broad applications in medicinal chemistry and material science.

Conversion to Amines:

The primary amine, 2-(2-(aminomethyl)-4-hydroxyphenyl)acetic acid, can be synthesized from this compound through the reduction of the nitrile group. A common and effective method for this transformation is catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the selective reduction of a nitrile in the presence of an ester, catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are often employed. The reaction is typically carried out in a solvent like ethanol or methanol (B129727), sometimes with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.

The general reaction is as follows:

Reactant: this compound

Reagents: H₂, Raney Nickel or Pd/C

Product: Methyl 2-(2-(aminomethyl)-4-hydroxyphenyl)acetate

Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the final amino acid product.

Interactive Data Table: Reagents for Nitrile Reduction

| Reagent/Catalyst | Typical Conditions | Selectivity Notes |

| H₂/Raney Nickel | Methanol/Ammonia, elevated pressure and temperature | Good for selective nitrile reduction in the presence of esters. |

| H₂/Palladium on Carbon (Pd/C) | Ethanol, room temperature to moderate heat | Effective for nitrile reduction; ester group is generally stable under these conditions. |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Strong reducing agent that would likely reduce both the nitrile and the ester. |

| Borane (BH₃) complexes | THF, reflux | Can reduce nitriles, but may also affect the ester group depending on the specific reagent and conditions. |

Conversion to Carboxylic Acids:

The conversion of this compound to the corresponding dicarboxylic acid, 2-(2-carboxy-4-hydroxyphenyl)acetic acid, involves the hydrolysis of both the nitrile and the ester functional groups. This can be achieved under either acidic or basic conditions.

Acidic Hydrolysis: Heating the compound under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will lead to the simultaneous hydrolysis of the nitrile to a carboxylic acid and the ester to a carboxylic acid.

Basic Hydrolysis: Alternatively, refluxing the compound with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), will also hydrolyze both functional groups. The initial product will be the disodium or dipotassium salt of the carboxylic acid. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate groups and isolate the final dicarboxylic acid product.

Role in Heterocyclic Compound Synthesis

While direct literature specifically detailing the use of this compound in the synthesis of heterocyclic compounds is limited, its structure suggests potential for intramolecular cyclization reactions to form various heterocyclic systems. The presence of the ortho-cyano and acetate groups, along with the phenolic hydroxyl group, provides multiple reactive sites for ring formation.

One plausible pathway for the synthesis of heterocyclic compounds from this precursor is through a base-catalyzed intramolecular cyclization, a transformation conceptually related to the Thorpe-Ziegler reaction. The Thorpe-Ziegler reaction typically involves the cyclization of dinitriles to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgchem-station.com In the case of this compound, a strong base could deprotonate the α-carbon of the acetate group, creating a carbanion. This carbanion could then undergo an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

This cyclization would lead to the formation of a five-membered ring intermediate. Subsequent tautomerization and hydrolysis of the resulting imine and ester functionalities would be expected to yield a substituted indanone derivative, such as 3-amino-5-hydroxy-indan-1-one .

Another potential heterocyclic synthesis involves the participation of the phenolic hydroxyl group. Under specific conditions, the hydroxyl group could act as a nucleophile, attacking the nitrile group. This type of cyclization could lead to the formation of a benzofuran (B130515) or a coumarin-like structure, depending on the reaction conditions and the fate of the acetate side chain. For instance, intramolecular cyclization could potentially lead to the formation of 3-amino-7-hydroxy-1H-isochromen-1-one . The feasibility of these proposed pathways would depend on the specific reaction conditions, including the choice of base, solvent, and temperature, which would need to be determined through experimental investigation.

Interactive Data Table: Potential Heterocyclic Products from Intramolecular Cyclization

| Proposed Heterocycle | Key Ring-Forming Bond | Potential Reaction Type |

| 3-Amino-5-hydroxy-indan-1-one | C-C bond between α-carbon of acetate and nitrile carbon | Base-catalyzed intramolecular cyclization (Thorpe-Ziegler type) |

| 3-Amino-7-hydroxy-1H-isochromen-1-one | O-C bond between phenolic oxygen and nitrile carbon | Acid or base-catalyzed intramolecular cyclization |

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "Methyl 2-(2-Cyano-4-hydroxyphenyl)acetate". Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase.

For compounds structurally similar to "this compound", such as Methyl (2-hydroxyphenyl)acetate, RP-HPLC methods can be employed with simple mobile phases. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry detectors. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenylacetate (B1230308) Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Waters XBridge, Newcrom R1) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Buffer/Modifier | Phosphoric acid or Formic acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |